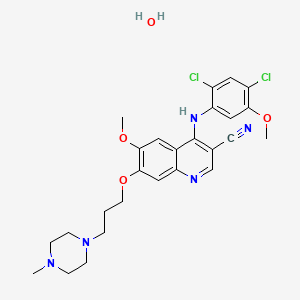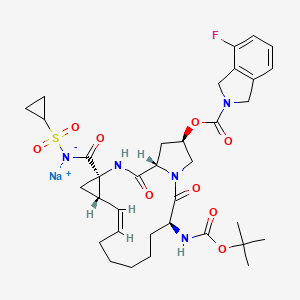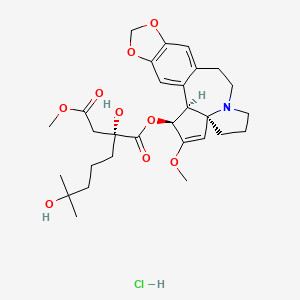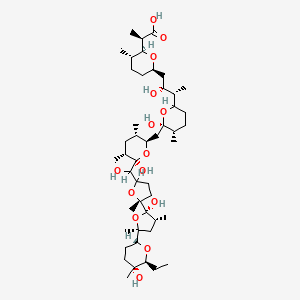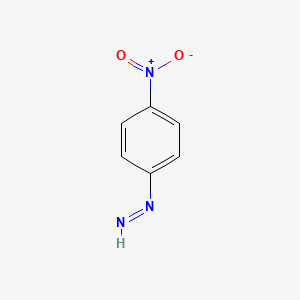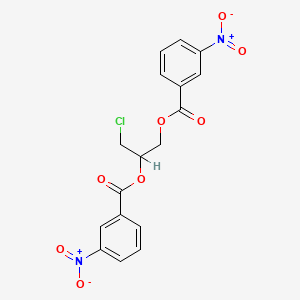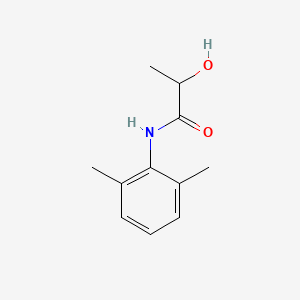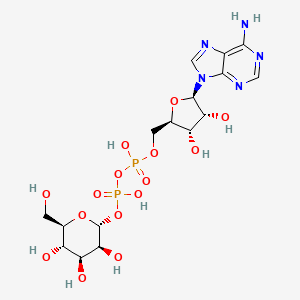
ADP-mannose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADP-Mannose, also known as apd-D-mannose or ADP-man, belongs to the class of organic compounds known as purine nucleotide sugars. These are purine nucleotides bound to a saccharide derivative through the terminal phosphate group. ADP-Mannose is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, ADP-mannose is primarily located in the cytoplasm.
ADP-alpha-D-mannose is an ADP-aldose. It has a role as a human metabolite.
Aplicaciones Científicas De Investigación
Biosynthesis Pathway in Escherichia Coli
ADP-mannose plays a crucial role in the biosynthesis of lipopolysaccharides (LPS) in Escherichia coli. It is involved in the formation of ADP-L-glycero-beta-D-manno-heptose, a precursor to the inner core of LPS. The biosynthesis requires several enzymes and ATP, along with the ketose phosphate precursor sedoheptulose 7-phosphate (Kneidinger et al., 2002).
Role in LPS Core Biosynthesis
ADP-mannose is integral to the biosynthesis of LPS in Gram-negative bacteria. The crystal structure of ADP-L-glycero-D-mannoheptose 6-epimerase, an enzyme involved in this pathway, has been studied, providing insights into the interconversion of ADP-D-glycero-D-mannoheptose and ADP-L-glycero-D-mannoheptose (Deacon et al., 2000).
Antioxidant Activities of Polysaccharides
ADP-mannose is a key component of polysaccharides extracted from Angelica dahurica, which have shown antioxidant activities. These polysaccharides, including ADP-mannose, demonstrate scavenging abilities of free radicals and have potential as natural antioxidants (Pang et al., 2022).
Mechanistic Insights in Enzymatic Processes
Understanding the mechanism of reactions catalyzed by enzymes like ADP-L-glycero-D-manno-heptose 6-epimerase is essential for developing novel antimicrobial agents. The study of these enzymes, which utilize ADP-mannose, contributes to the broader understanding of bacterial LPS biosynthesis (Morrison & Tanner, 2007).
Mannose Metabolism
ADP-mannose is involved in the broader spectrum of mannose metabolism, which has various systemic effects, including therapeutic applications for human diseases and understanding immunological responses (Sharma et al., 2014).
Human Blood Cell Studies
The study of nucleotides and nucleotide sugars, including ADP-mannose, in human blood cells, provides valuable insights into biochemical pathways and potential therapeutic targets (Cantore et al., 1971).
Applications in Pharmacotherapy
Mannose, and by extension ADP-mannose, has been increasingly applied in biomedical contexts. Its role in synthesizing glycoproteins and immune regulation demonstrates its potential in treating various diseases and enhancing medical imaging techniques (Wei et al., 2020).
Propiedades
Número CAS |
28447-34-9 |
|---|---|
Nombre del producto |
ADP-mannose |
Fórmula molecular |
C16H25N5O15P2 |
Peso molecular |
589.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19)/t5-,6-,8-,9-,10+,11-,12+,15-,16-/m1/s1 |
Clave InChI |
WFPZSXYXPSUOPY-RYRBFGMPSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |
Descripción física |
Solid |
Sinónimos |
adenosine diphosphate-mannose ADP-Man ADP-mannose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




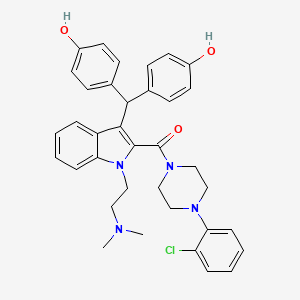
![N'-[(Z)-4-(ethylamino)but-2-enyl]-N-[4-[[(Z)-4-(ethylamino)but-2-enyl]amino]butyl]butane-1,4-diamine](/img/structure/B1194700.png)
